2-Hydrazino Adenosine
Overview
Description
2-Hydrazino-adenosine is a synthetic compound with the molecular formula C10H15N7O4 and a molecular weight of 297.27 g/mol . It is a derivative of adenosine, where the amino group at the 2-position of the adenine ring is replaced by a hydrazino group. This modification imparts unique chemical and biological properties to the compound, making it a valuable intermediate in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
2-Hydrazinoadenosine is a nucleoside derivative-2-modified purine nucleoside It is known that adenosine, a related compound, acts on adenosine receptors a1 and a2 .
Mode of Action
Adenosine, a structurally similar compound, reduces conduction time in the atrioventricular node of the heart by inducing potassium efflux and inhibiting calcium influx through channels in nerve cells . This leads to hyperpolarization and an increased threshold for calcium-dependent action potentials .
Biochemical Pathways
Adenosine is involved in numerous enzyme-catalyzed redox reactions that are critical in several intermediary biochemical pathways .
Pharmacokinetics
It is known that reg, a 2-[n-1-(4-n-methylcarboxamidopyrazolyl)] adenosine derivative, is prepared by condensing ethoxycarbonylmalondialdehyde with 2-hydrazinoadenosine in a 1:1 mixture of ethanoic acid and methanol .
Result of Action
It is known that 2-hydrazinoadenosine is a useful synthetic intermediate for making potent and selective coronary vasodilators .
Action Environment
It is known that the compound should be stored sealed in dry conditions at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazino-adenosine typically involves the reaction of 2-chloroadenosine with hydrazine hydrate . The reaction is carried out under reflux conditions in methanol, leading to the formation of 2-Hydrazino-adenosine as a crystalline product .
Industrial Production Methods: While specific industrial production methods for 2-Hydrazino-adenosine are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazino-adenosine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced products.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include azides, hydrazones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Hydrazino-adenosine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Adenosine: The parent compound, which lacks the hydrazino group.
2-Chloroadenosine: A precursor in the synthesis of 2-Hydrazino-adenosine.
2-Amino-adenosine: Another derivative with an amino group at the 2-position.
Uniqueness: 2-Hydrazino-adenosine is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential as a synthetic intermediate and its efficacy in targeting adenosine receptors .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYFDGKAUSOEIS-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438687 | |
Record name | 2-Hydrazino-adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15763-11-8 | |
Record name | 2-Hydrazino-adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydrazino-adenosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hydrazinyladenosine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU7J2K7WZV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Hydrazino adenosine interact with adenosine receptors and what are the downstream effects?
A1: this compound and its derivatives act as agonists at adenosine receptors, particularly demonstrating selectivity for A2 receptors over A1 receptors [, ]. Stimulation of A2 receptors in the coronary arteries leads to vasodilation, increasing blood flow [, ]. This selectivity for A2 receptors makes them potentially valuable for treating conditions like coronary artery disease.
Q2: What is the structure-activity relationship (SAR) of this compound derivatives and how do structural modifications impact their activity?
A2: Research has shown that the length and nature of the substituent at the 2-hydrazino group significantly influence the coronary vasodilatory activity of this compound derivatives [, ].
- Alkyl Chain Length: Increasing the length of the alkyl chain in 2-(N'-alkylidenehydrazino)adenosines generally increased coronary vasodilatory potency up to a certain point []. For example, the n-pentylidene (8) and isopentylidene (18) analogs exhibited the highest potency with EC50s in the nanomolar range [].
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